Cas no 946684-73-7 (5-Methyl-2-(3-methyl-1-piperidinyl)aniline)

5-Methyl-2-(3-methyl-1-piperidinyl)aniline is a substituted aniline derivative featuring a piperidinyl moiety, which enhances its utility as an intermediate in organic synthesis. The compound's structural framework, combining an aromatic amine with a heterocyclic substituent, makes it valuable for constructing pharmacologically active molecules, particularly in medicinal chemistry. Its methyl groups contribute to increased lipophilicity, potentially improving bioavailability in drug development applications. The piperidine ring offers conformational flexibility, enabling interactions with diverse biological targets. This compound is suitable for use in research settings requiring precise functionalization of aniline derivatives, offering synthetic versatility for the development of novel compounds in pharmaceutical and agrochemical fields.
5-Methyl-2-(3-methyl-1-piperidinyl)aniline structure
946684-73-7 structure
Product Name:5-Methyl-2-(3-methyl-1-piperidinyl)aniline
CAS No:946684-73-7
MF:C13H20N2
MW:204.311303138733
CID:1073563
PubChem ID:17605652
Update Time:2025-10-16

5-Methyl-2-(3-methyl-1-piperidinyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-(3-methyl-1-piperidinyl)aniline
    • AKOS022182972
    • 946684-73-7
    • AKOS000101708
    • 5-methyl-2-(3-methylpiperidin-1-yl)aniline
    • BB 0304810
    • MDL: MFCD11643967
    • Inchi: 1S/C13H20N2/c1-10-5-6-13(12(14)8-10)15-7-3-4-11(2)9-15/h5-6,8,11H,3-4,7,9,14H2,1-2H3
    • InChI Key: SCFSIFALKXHKGZ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(C)=CC=2N)CCCC(C)C1

Computed Properties

  • Exact Mass: 204.162648646g/mol
  • Monoisotopic Mass: 204.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.3Ų

5-Methyl-2-(3-methyl-1-piperidinyl)aniline Pricemore >>

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